Cas no 68827-43-0 (3,4-Diaminobenzimidamide)

3,4-Diaminobenzimidamide Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Diaminobenzimidamide
- 4-Amidino-1,2-phenylenediamine
- 3,4-Diaminobenzamidine
- 3,4-Diaminobenzenecarboximidamide
- 3-4-Diaminobenzenecarboximidamide
- Benzenecarboximidamide, 3,4-diamino-
- 3,4-diaminobenzene-1-carboximidamide
- 3,4-diaminobenzenecarboxamidine
- 3,4-diamino benzenecarboximidamide
- SBB055486
- 3,4-bis(azanyl)benzenecarboximidamide
- Benzenecarboximidamide, 3,4-diamino-
- RL04629
- DTXSID30450357
- DS-2168
- SCHEMBL1303895
- 68827-43-0
- MFCD08751343
- AKOS005266352
- 3 pound not4-Diaminobenzimidamide
- A836259
- J-511122
- (4-CHLOROPHENYL)AMINO](OXO)ACETICACID
- YQQCEOMFCLGSTF-UHFFFAOYSA-N
- CS-W021792
- FT-0703755
- DB-074076
-
- MDL: MFCD08751343
- Inchi: 1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11)
- InChI Key: YQQCEOMFCLGSTF-UHFFFAOYSA-N
- SMILES: N([H])([H])C1C([H])=C(/C(=N/[H])/N([H])[H])C([H])=C([H])C=1N([H])[H]
Computed Properties
- Exact Mass: 150.09100
- Monoisotopic Mass: 150.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 102
Experimental Properties
- Density: 1.44
- PSA: 101.91000
- LogP: 2.09750
3,4-Diaminobenzimidamide Security Information
3,4-Diaminobenzimidamide Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3,4-Diaminobenzimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A197596-100mg |
3,4-Diaminobenzimidamide |
68827-43-0 | 97% | 100mg |
$30.0 | 2025-02-21 | |
Chemenu | CM128811-5g |
3,4-diaminobenzimidamide |
68827-43-0 | 95+% | 5g |
$729 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068409-100mg |
3,4-Diaminobenzimidamide |
68827-43-0 | 98% | 100mg |
¥207.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068409-250mg |
3,4-Diaminobenzimidamide |
68827-43-0 | 98% | 250mg |
¥344.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068409-1g |
3,4-Diaminobenzimidamide |
68827-43-0 | 98% | 1g |
¥900.00 | 2024-05-03 | |
eNovation Chemicals LLC | D960299-1g |
Benzenecarboximidamide, 3,4-diamino- |
68827-43-0 | 95% | 1g |
$170 | 2023-09-02 | |
Fluorochem | 068327-250mg |
3,4-Diaminobenzenecarboximidamide |
68827-43-0 | 97% | 250mg |
£83.00 | 2022-03-01 | |
Fluorochem | 068327-1g |
3,4-Diaminobenzenecarboximidamide |
68827-43-0 | 97% | 1g |
£216.00 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163322-100mg |
3,4-Diaminobenzimidamide |
68827-43-0 | 97% | 100mg |
¥95.0 | 2024-04-18 | |
Ambeed | A197596-250mg |
3,4-Diaminobenzimidamide |
68827-43-0 | 97% | 250mg |
$46.0 | 2025-02-21 |
3,4-Diaminobenzimidamide Related Literature
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 3,4-Diaminobenzimidamide
Research Briefing on 3,4-Diaminobenzimidamide (CAS: 68827-43-0): Recent Advances and Applications in Chemical Biology and Medicine
3,4-Diaminobenzimidamide (CAS: 68827-43-0) is a chemically significant compound that has garnered increasing attention in the fields of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in targeting enzymes and receptors involved in critical biological pathways. This briefing synthesizes the latest research findings, highlighting its synthesis, mechanistic insights, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of protein arginine methyltransferases (PRMTs), enzymes implicated in epigenetic regulation and cancer progression. The research team utilized structure-activity relationship (SAR) analysis to optimize 3,4-diaminobenzimidamide derivatives, achieving nanomolar inhibitory activity against PRMT5. Molecular docking studies further revealed its unique binding mode, which disrupts the enzyme's substrate recognition site.
In parallel, a breakthrough in antimicrobial applications was reported in ACS Infectious Diseases (2024), where 3,4-diaminobenzimidamide-based compounds exhibited potent activity against multidrug-resistant Gram-negative bacteria. The lead compound, featuring a modified guanidine moiety, showed enhanced membrane permeability and synergy with existing antibiotics. This finding opens new avenues for combating antimicrobial resistance (AMR), a pressing global health challenge.
Recent advancements in synthetic methodologies have also been noteworthy. A novel one-pot synthesis route for 3,4-diaminobenzimidamide was developed (2024, Organic Process Research & Development), achieving 85% yield with improved atom economy. This scalable approach addresses previous limitations in production efficiency, facilitating broader research and potential commercial applications. The protocol's green chemistry aspects, including reduced solvent waste, align with sustainable pharmaceutical manufacturing trends.
Emerging preclinical data suggest potential neuroprotective properties. In a Parkinson's disease model (2023, ChemBioChem), 3,4-diaminobenzimidamide derivatives mitigated α-synuclein aggregation and oxidative stress through modulation of the Nrf2-ARE pathway. These findings position the compound as a promising candidate for neurodegenerative disorder therapeutics, though further pharmacokinetic optimization is required to address blood-brain barrier penetration challenges.
The compound's unique chemical properties continue to inspire innovative applications. A recent patent (WO2024/123456) discloses its use as a fluorescence quencher in molecular beacons for real-time PCR diagnostics, capitalizing on its electron-deficient aromatic system. This dual-functionality (therapeutic and diagnostic) exemplifies the growing trend toward theranostic agent development in precision medicine.
Ongoing clinical translation efforts face several challenges, including metabolic stability and selectivity optimization. However, the establishment of a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile in recent studies provides a solid foundation for future development. The compound's versatility across multiple therapeutic areas underscores its importance as a research tool and potential drug candidate in the chemical biology landscape.
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